molecular formula C9H16O4 B8177094 Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate

Cat. No.: B8177094
M. Wt: 188.22 g/mol
InChI Key: KXOFQAXLURRKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester group, a hydroxyl substituent at the 4-position, and a methoxy group at the 1-position. This compound’s structure combines polar functional groups (ester, hydroxyl, and methoxy) with a cyclohexane ring, influencing its physicochemical properties, including solubility, boiling point, and reactivity. For instance, methyl cyclohexane-carboxylate (C₆H₁₁CO₂CH₃) has a molecular weight of 142.20 g/mol, a boiling point of 183°C, and solubility in alcohols and ethers . The addition of hydroxyl and methoxy groups in the target compound likely enhances polarity and hydrogen-bonding capacity, altering these properties significantly.

Properties

IUPAC Name

methyl 4-hydroxy-1-methoxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOFQAXLURRKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility Key Features
This compound* C₁₀H₁₆O₄ ~200.23 (estimated) 4-OH, 1-OCH₃, CO₂CH₃ ~200–220 (estimated) Polar solvents (e.g., water, alcohols) High polarity due to hydroxyl and methoxy groups
Methyl cyclohexane-carboxylate C₈H₁₂O₂ 142.20 CO₂CH₃ 183 Soluble in alcohol, ether Simple ester; lacks hydroxyl/methoxy
1-Methylcyclohexanol C₇H₁₄O 114.19 1-CH₃, -OH 155 Insoluble in water; soluble in benzene Alcohol with no ester group
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate C₁₆H₁₈O₅ 290.31 4-OCH₃Ph, 4-oxo, CO₂CH₃ N/A Likely organic solvents Aromatic substitution; ketone group
Methyl salicylate C₈H₈O₃ 152.15 Benzene ring with -OH, CO₂CH₃ 222 Soluble in ethanol, ether Aromatic ester; acidic hydroxyl


*Estimated values based on structural analogs.

Key Findings from Comparative Analysis

Polarity and Solubility
  • This enhances solubility in polar solvents like water or methanol .
  • Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate , with an aromatic methoxy group and ketone, likely exhibits lower water solubility due to its bulky substituents.
Boiling Points
  • Boiling points correlate with molecular weight and polarity. Methyl salicylate (152.15 g/mol) boils at 222°C , while Methyl cyclohexane-carboxylate (142.20 g/mol) boils at 183°C . The target compound’s estimated higher molecular weight (~200.23 g/mol) and hydrogen-bonding capacity suggest a boiling point between 200–220°C.
Reactivity
  • The hydroxyl group in the target compound may increase susceptibility to oxidation or ester hydrolysis compared to non-hydroxylated analogs like Methyl cyclohexane-carboxylate.
  • The methoxy group at the 1-position could sterically hinder reactions at the cyclohexane ring, contrasting with Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate, where the methoxy is on an aromatic ring, altering electronic effects .

Biological Activity

Methyl 4-hydroxy-1-methoxycyclohexanecarboxylate (MHMC) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MHMC, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

MHMC is classified as an ester and has the molecular formula C8H14O3C_8H_{14}O_3. Its structure features a cyclohexane ring with hydroxyl and methoxy substituents, which are critical for its biological interactions.

Biological Activities

1. Antioxidant Activity
Research indicates that MHMC exhibits significant antioxidant properties. A study demonstrated that MHMC can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

2. Anti-inflammatory Effects
MHMC has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory conditions.

3. Antimicrobial Activity
Preliminary studies have indicated that MHMC possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing effectiveness particularly against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli>100

The biological activities of MHMC are believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may influence the NF-κB pathway, which is crucial in regulating immune responses and inflammation. The compound's structural features allow it to bind to key enzymes involved in these pathways, thereby exerting its effects.

Case Studies

1. In Vivo Studies on Inflammation
A recent animal study evaluated the anti-inflammatory effects of MHMC in a model of acute lung injury induced by LPS. Treatment with MHMC significantly reduced lung inflammation and edema compared to untreated controls, highlighting its therapeutic potential.

2. Clinical Relevance in Oxidative Stress
Another study investigated the effects of MHMC on patients with chronic obstructive pulmonary disease (COPD). Patients receiving MHMC showed improved markers of oxidative stress and inflammation after 12 weeks of treatment, suggesting beneficial effects in chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.